Dorsilurin J

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

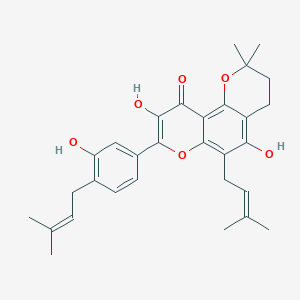

Dorsilurin J is an extended flavonoid that is 7-hydroxyflavonol with an additional hydroxy group at position 3', a 2,2-dimethyldihydropyrano ring fused to ring A across positions 5 and 6, and prenyl groups at positions 8 and 4'. Isolated from the roots of Dorstenia psilurus, it exhibits alpha-glucosidase inhibitory activity. It has a role as a metabolite and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a 7-hydroxyflavonol, an organic heterotricyclic compound, an extended flavonoid, a trihydroxyflavone and a pyranochromane.

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Dorsilurin J, and how do they influence its biological activity?

- Methodological Approach: Conduct comparative molecular analysis using X-ray crystallography or NMR spectroscopy to resolve its 3D structure. Pair this with in vitro assays (e.g., enzyme inhibition assays) to correlate structural motifs (e.g., hydrogen-bonding residues) with activity. Cross-reference computational docking studies (e.g., AutoDock Vina) to predict binding interactions, similar to methods used for Dorsilurin E .

Q. What standardized protocols exist for isolating this compound from natural sources or synthesizing it de novo?

- Methodological Approach: Follow phytochemical extraction protocols (e.g., column chromatography with silica gel) for natural isolation. For synthesis, use retrosynthetic analysis to identify feasible routes, prioritizing steps with high atom economy. Validate purity via HPLC and mass spectrometry, adhering to reproducibility guidelines for new compounds .

Q. How do researchers design preliminary assays to evaluate this compound’s bioactivity (e.g., antimicrobial, anticancer)?

- Methodological Approach: Employ tiered screening:

Primary assays : High-throughput screening (HTS) against target cell lines or enzymes.

Secondary assays : Dose-response curves (IC₅₀ determination) and selectivity profiling against related targets.

Ensure negative controls (e.g., DMSO vehicle) and statistical validation (e.g., ANOVA) to minimize false positives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted binding affinities and experimental efficacy data for this compound?

- Methodological Approach:

Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time, addressing discrepancies in docking scores.

Validate with mutagenesis studies on target residues (e.g., LYS173 in Dorsilurin E’s binding pocket) to confirm critical interactions .

Use Bayesian meta-analysis to reconcile in silico predictions with in vivo results, adjusting for variables like solvent effects .

Q. What strategies are effective in optimizing this compound’s pharmacokinetic properties without compromising its bioactivity?

- Methodological Approach:

Structural modification : Introduce functional groups (e.g., PEGylation) to enhance solubility.

Prodrug design : Link this compound to moieties that improve bioavailability but cleave under target conditions.

ADMET profiling : Use tools like SwissADME to predict absorption barriers and toxicity risks .

Q. How should researchers address conflicting data on this compound’s mechanism of action across different experimental models?

- Methodological Approach:

Comparative analysis : Replicate studies in orthogonal models (e.g., 2D vs. 3D cell cultures, murine vs. humanized systems).

Omics integration : Combine transcriptomics and proteomics to identify conserved pathways affected by this compound.

Error source audit : Check for batch effects, assay sensitivity thresholds, and reagent variability .

Q. Methodological Guidance for Data Reporting

Q. What criteria should be prioritized when documenting this compound’s experimental data for publication?

- Guidelines:

- Reproducibility : Provide raw datasets, instrument parameters (e.g., HPLC gradients), and statistical codes.

- Structural validation : Include crystallographic data (CIF files) or NMR spectra (1H/13C) for novel derivatives.

- Ethical compliance : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

- Methodological Approach:

Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER frameworks to structure search queries.

Conduct meta-analyses using PRISMA guidelines, focusing on studies with robust methodologies (e.g., randomized controls for in vivo efficacy).

Leverage tools like LitSense or PubMed’s Clinical Queries for semantic analysis .

Propriétés

Formule moléculaire |

C30H34O6 |

|---|---|

Poids moléculaire |

490.6 g/mol |

Nom IUPAC |

5,9-dihydroxy-8-[3-hydroxy-4-(3-methylbut-2-enyl)phenyl]-2,2-dimethyl-6-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-f]chromen-10-one |

InChI |

InChI=1S/C30H34O6/c1-16(2)7-9-18-10-11-19(15-22(18)31)27-26(34)25(33)23-28(35-27)20(12-8-17(3)4)24(32)21-13-14-30(5,6)36-29(21)23/h7-8,10-11,15,31-32,34H,9,12-14H2,1-6H3 |

Clé InChI |

MBIMXMBSWOGVPF-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCC1=C(C=C(C=C1)C2=C(C(=O)C3=C4C(=C(C(=C3O2)CC=C(C)C)O)CCC(O4)(C)C)O)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.